molecular formula C24H23NO2 B12673785 Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate CAS No. 83803-48-9

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate

Cat. No.: B12673785
CAS No.: 83803-48-9
M. Wt: 357.4 g/mol
InChI Key: GFUMSAICYRSUBU-UHFFFAOYSA-N
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Description

Properties

CAS No.

83803-48-9

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl 2-[(4-propan-2-ylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C24H23NO2/c1-18(2)21-14-12-19(13-15-21)16-25-23-11-7-6-10-22(23)24(26)27-17-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3

InChI Key

GFUMSAICYRSUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of Benzyl 2-Aminobenzoate

This intermediate is typically prepared by esterification of 2-aminobenzoic acid with benzyl alcohol or benzyl halides under basic or acidic catalysis. Common methods include:

Formation of the Imine (Schiff Base) Linkage

The key step is the condensation of benzyl 2-aminobenzoate with 4-(1-methylethyl)benzaldehyde to form the imine bond:

  • Condensation Reaction:

    • Reactants: Benzyl 2-aminobenzoate + 4-(1-methylethyl)benzaldehyde
    • Conditions: Typically carried out in anhydrous solvents such as ethanol, methanol, or dichloromethane under reflux or room temperature
    • Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) may be used to accelerate the reaction
    • Reaction time: Several hours to overnight
    • Workup: Removal of water by azeotropic distillation or molecular sieves to drive equilibrium toward imine formation
    • Purification: Recrystallization or chromatographic techniques
  • Yields: Generally high (80–95%) depending on reaction conditions and purity of starting materials.

Representative Synthetic Route Summary

Step Reactants Conditions Yield (%) Notes
1 2-Aminobenzoic acid + Benzyl bromide + K2CO3 DMF, 40 °C, 6 h 89 Esterification to benzyl 2-aminobenzoate
2 Benzyl 2-aminobenzoate + 4-(1-methylethyl)benzaldehyde Ethanol, reflux, acid catalyst, 12 h 85–95 Imine formation (Schiff base)
3 Purification Recrystallization or chromatography To obtain pure this compound

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2-Aminobenzoic acid, Benzyl bromide, 4-(1-methylethyl)benzaldehyde
Solvents DMF (esterification), Ethanol or Methanol (imine formation)
Catalysts Potassium carbonate (esterification), Acid catalyst (imine formation)
Temperature 40 °C (esterification), Reflux (imine formation)
Reaction Time 6–24 hours (esterification), 12–24 hours (imine formation)
Yield Range 85–95% overall
Purification Filtration, recrystallization, column chromatography

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoate Esters and Isopropyl Groups

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Functional Groups Key Differences Potential Applications
Benzyl 2-(((4-(1-Methylethyl)phenyl)methylene)amino)benzoate 83803-48-9 C${24}$H${23}$NO$_2$ Benzyl ester, imine, isopropylphenyl Reference compound Likely pesticidal or bioactive agent (inferred)
Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate 159974-63-7 C${16}$H${17}$N$3$O$2$ Ethyl ester, methyl-phenylamino group Replaces benzyl and isopropyl groups with ethyl and methyl-phenylamine; reduced steric bulk Intermediate in drug synthesis (e.g., formoterol impurities)
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 101-21-3 C${10}$H${12}$ClNO$_2$ Isopropyl carbamate, chlorophenyl Carbamate instead of imine; chlorine substitution Herbicide (potato sprout inhibitor)
Isofenphos (1-methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate) 25311-71-1 C${15}$H${24}$NO$_4$PS Phosphorothioate, isopropyl groups Phosphorus-containing moiety; insecticidal activity Organophosphate insecticide
Key Observations:
  • Functional Group Impact: The imine group in the target compound distinguishes it from carbamates (e.g., chlorpropham) and phosphorothioates (e.g., isofenphos). Imines are more hydrolytically unstable but offer reversible binding properties, useful in catalysis or drug delivery . Benzyl vs.
  • Substituent Effects :

    • The 4-isopropylphenyl group in the target compound provides steric hindrance and electron-donating effects, which may stabilize the imine linkage or modulate receptor interactions. In contrast, chlorophenyl (chlorpropham) or methoxyphenyl groups (e.g., formoterol-related compounds) alter electronic and steric profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate?

  • Methodology : The compound can be synthesized via a two-step process:

Schiff Base Formation : React 2-aminobenzoic acid with 4-isopropylbenzaldehyde in a polar solvent (e.g., ethanol) under reflux, catalyzed by acetic acid, to form the imine linkage.

Esterification : Couple the resulting Schiff base with benzyl alcohol using a carbodiimide reagent (e.g., DCC) and catalytic DMAP in anhydrous dichloromethane to form the benzyl ester .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography to avoid side products like unreacted aldehyde or hydrolyzed imine.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Identify imine proton (δ ~8.3–8.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and isopropyl methyl groups (δ ~1.2–1.4 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~150–160 ppm).
    • IR Spectroscopy : Detect C=N stretch (~1600–1640 cm⁻¹) and ester C=O (~1720 cm⁻¹).
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak for C₂₄H₂₃NO₂: expected m/z 357.17).
    • Elemental Analysis : Verify purity (>95%) .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s mesomorphic behavior in liquid crystal studies?

  • Experimental Design :

  • Synthesize analogs with varying alkyl/aryl groups (e.g., methyl, tert-butyl) and compare thermal transitions (DSC) and optical textures (polarized microscopy).
  • Data Interpretation : The isopropyl group may reduce symmetry, increasing bent-core angles (e.g., 144° in similar compounds) and stabilizing smectic phases. Contradictions in phase behavior across studies may arise from purity or measurement protocols .
    • Computational Support : Use molecular dynamics simulations to correlate substituent bulkiness with mesogen packing efficiency .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Side Reactions :

  • Imine hydrolysis under acidic/moist conditions.
  • Ester saponification in basic media.
    • Mitigation Strategies :
  • Use anhydrous solvents and inert atmospheres.
  • Optimize reaction pH (e.g., mild acetic acid catalysis for Schiff base formation).
  • Employ rapid purification (e.g., flash chromatography) to isolate the product before degradation .

Q. How can computational methods predict UV absorption properties for this compound?

  • Methodology :

  • Perform TD-DFT calculations to model electronic transitions and identify λₘₐₓ (e.g., ~300–350 nm for π→π* transitions in conjugated Schiff bases).
  • Compare with experimental UV-Vis spectra in solvents of varying polarity to assess solvatochromic effects.
    • Application : Similar compounds (e.g., ethyl 4-[[(methylphenylamino)methylene]amino]benzoate) show strong UV absorption, suggesting potential as photostabilizers in polymers .

Q. How might this compound act as a ligand in coordination chemistry?

  • Experimental Design :

  • React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/THF and characterize complexes via:
  • Single-crystal XRD : Determine geometry (e.g., square planar vs. tetrahedral).
  • ESI-MS : Confirm metal-ligand stoichiometry.
  • Functional Studies : Test catalytic activity (e.g., in oxidation reactions) or antimicrobial properties.
    • Data Contradictions : Discrepancies in stability constants may arise from solvent polarity or counterion effects .

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